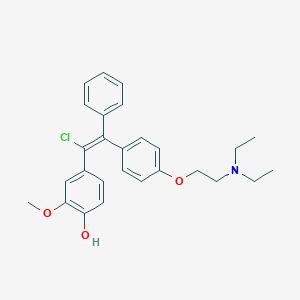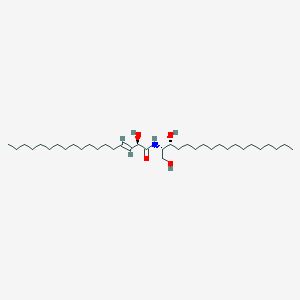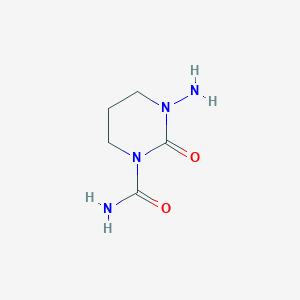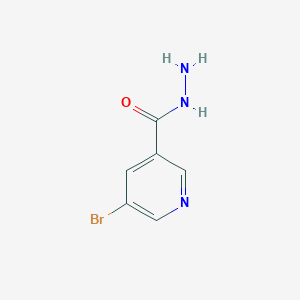![molecular formula C14H10ClN3O B056147 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 120107-40-6](/img/structure/B56147.png)
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as CPOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CPOX is a type of oxadiazole compound that contains a chlorophenyl group and an aniline group.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to induce cell cycle arrest and apoptosis. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit cell growth and reproduction. In addition, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be difficult to synthesize and purify, which can affect the yield and purity of the final product. In addition, the mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline. In medicine, further studies could focus on optimizing the synthesis and formulation of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline for use as an anticancer agent. In agriculture, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based herbicides and insecticides that are more effective and environmentally friendly. In materials science, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based materials with improved electronic and optical properties.
Métodos De Síntesis
The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through various methods, including the reaction of 4-chlorobenzenediazonium salt with 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, or the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorobenzoyl chloride. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in various fields. In medicine, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied as a potential herbicide and insecticide. In materials science, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in organic electronics and optoelectronics.
Propiedades
Número CAS |
120107-40-6 |
|---|---|
Nombre del producto |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Fórmula molecular |
C14H10ClN3O |
Peso molecular |
271.7 g/mol |
Nombre IUPAC |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2 |
Clave InChI |
CZNYJWQJSGRKRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



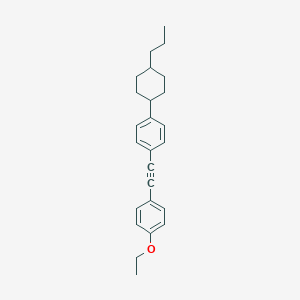
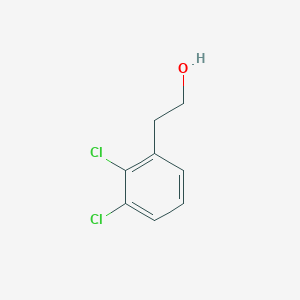
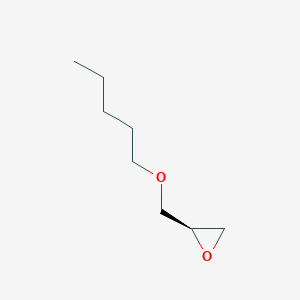
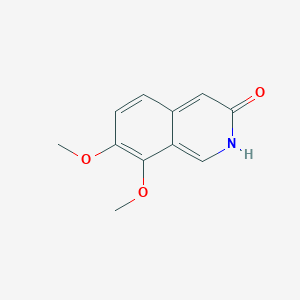
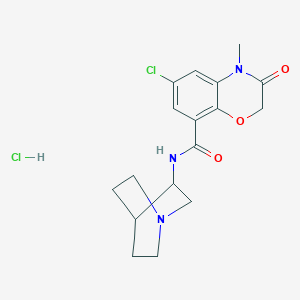
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
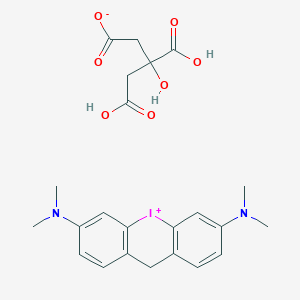
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
